N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(N-methylacetamide)

Description

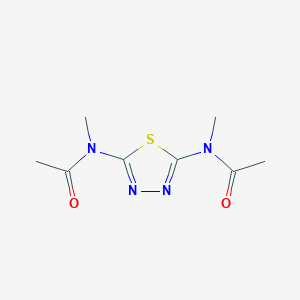

N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(N-methylacetamide) is a bis-acetamide derivative featuring a 1,3,4-thiadiazole core. The thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, is known for its electron-withdrawing properties and aromatic stability, making it a scaffold of interest in medicinal and materials chemistry . The compound’s structure includes two N-methylacetamide groups at the 2,5-positions of the thiadiazole ring. Synthetically, derivatives of 1,3,4-thiadiazole are often prepared via cyclization or nucleophilic substitution reactions, as demonstrated in studies on structurally related dihydrazones and macrocyclic polyethers .

Properties

IUPAC Name |

N-[5-[acetyl(methyl)amino]-1,3,4-thiadiazol-2-yl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2S/c1-5(13)11(3)7-9-10-8(15-7)12(4)6(2)14/h1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUPQNAZCSBFAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=NN=C(S1)N(C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40814047 | |

| Record name | N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(N-methylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40814047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61784-94-9 | |

| Record name | N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(N-methylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40814047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(N-methylacetamide) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with acetic anhydride, followed by cyclization to form the thiadiazole ring. The resulting intermediate is then reacted with N-methylacetamide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often utilize green chemistry approaches to enhance efficiency and reduce environmental impact. Techniques such as microwave-assisted synthesis and sonochemical methods have been employed to achieve higher yields and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(N-methylacetamide) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that various 1,3,4-thiadiazole derivatives possess antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported between 16 to 31.25 μg/mL against bacterial strains like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(N-methylacetamide) has also been studied for its anticancer properties. A notable study indicated that thiadiazole derivatives could inhibit cancer cell proliferation effectively. For example, certain compounds demonstrated cytotoxic effects on breast cancer cells (MCF-7), with IC50 values suggesting significant potency compared to established chemotherapeutic agents like cisplatin .

Antiparasitic Activity

There is emerging evidence suggesting that thiadiazole derivatives may also exhibit antiparasitic properties. For instance, compounds derived from the 1,3,4-thiadiazole scaffold have shown activity against Trypanosoma species responsible for diseases such as Chagas disease and sleeping sickness .

Other Potential Applications

Beyond antimicrobial and anticancer properties, N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(N-methylacetamide) may serve as a scaffold for developing new pharmacological agents targeting various biological pathways due to its ability to form stable complexes with biological macromolecules .

Case Studies

Mechanism of Action

The mechanism of action of N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(N-methylacetamide) involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the growth of microorganisms by interfering with their metabolic processes. It can also induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Data Table: Key Comparisons

Research Findings and Implications

- Electronic Properties : DFT studies highlight the thiadiazole ring’s electron-withdrawing nature, which may enhance charge transfer in materials science applications or ligand-receptor binding in drug design .

- Biological Potential: While oxadiazole derivatives dominate antimicrobial research, the thiadiazole analog’s structural uniqueness warrants further investigation, particularly in resistant microbial strains .

- Synthetic Flexibility : The compound’s N-methylacetamide groups offer a template for derivatization, enabling tuning of solubility and bioactivity for targeted applications .

Biological Activity

N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(N-methylacetamide) is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological potential, focusing on antimicrobial, anticancer, and other relevant biological activities.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its significant pharmacological properties. The presence of the N-methylacetamide groups enhances the solubility and bioavailability of the compound, making it a suitable candidate for further biological evaluations.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives. For instance:

- Activity Against Bacterial Strains : The compound exhibited good activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MIC) ranged from 16 to 31.25 μg/mL against various strains, indicating potent antibacterial effects .

- Fungal Activity : Moderate antifungal activity was observed with MIC values between 31.25 to 62.5 μg/mL , suggesting that while effective against bacteria, its efficacy against fungi is relatively lower .

| Microbial Strain | MIC (μg/mL) |

|---|---|

| Gram-positive bacteria | 16 - 31.25 |

| Gram-negative bacteria | 16 - 31.25 |

| Fungal strains | 31.25 - 62.5 |

Anticancer Activity

The anticancer potential of N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(N-methylacetamide) has been investigated in various cancer cell lines:

- Cell Line Studies : In vitro studies indicated that the compound effectively inhibited the growth of several cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer). The IC50 values were reported as 4.37 ± 0.7 μM for HepG-2 and 8.03 ± 0.5 μM for A-549 cells .

- Mechanism of Action : The proposed mechanisms include inhibition of DNA synthesis and interference with key cellular pathways involved in tumorigenesis . This suggests that compounds containing the thiadiazole moiety can serve as promising leads in cancer therapy.

| Cell Line | IC50 (μM) |

|---|---|

| HepG-2 | 4.37 ± 0.7 |

| A-549 | 8.03 ± 0.5 |

Additional Biological Activities

Beyond antimicrobial and anticancer effects, N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(N-methylacetamide) may exhibit other pharmacological activities:

- Cytotoxicity : Some derivatives have shown cytotoxic effects against various human cancer cell lines, suggesting potential for use in chemotherapy .

- Antiparasitic Activity : Thiadiazole derivatives have also been explored for their activity against parasitic infections, indicating broader therapeutic applications .

Case Studies and Research Findings

Several case studies highlight the efficacy of thiadiazole derivatives:

- Antimicrobial Study : A study evaluated a series of thiadiazole derivatives for their antimicrobial properties against standard microbial strains. The findings supported that modifications in the thiadiazole structure significantly influenced their biological activity .

- Anticancer Evaluation : Research focused on a specific derivative of thiadiazole demonstrated notable antiproliferative effects in vitro against breast cancer cell lines (MCF-7), reinforcing the potential of this class of compounds in oncology .

Q & A

Q. Key Parameters :

- Catalyst Selection : Acidic conditions (e.g., glacial acetic acid) minimize competing hydrolysis during cyclization .

- Temperature Control : Reflux in ethanol (78°C) balances reaction rate and byproduct formation . Higher temperatures (>100°C) may promote desulfurization.

- Purification : Column chromatography (silica gel, dichloromethane/methanol eluent) removes unreacted dithiocarbazates .

Case Study :

In a synthesis of bis(triazolylmethylthio) derivatives, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) required strict exclusion of oxygen to prevent catalyst deactivation, improving yield from 65% to 83% .

What strategies are employed to correlate structural modifications with biological activity in thiadiazole-based compounds?

Q. Structure-Activity Relationship (SAR) :

- Antiviral Activity : Substituted thioethers (e.g., aryl/alkyl groups) enhance binding to viral protease active sites. For COVID-19 main protease inhibition, IC50 values correlate with substituent hydrophobicity .

- Antimicrobial Effects : Cycloalkylsulfanyl derivatives exhibit higher activity against S. aureus (MIC = 8 µg/mL) compared to linear chains due to improved membrane penetration .

Q. Experimental Design :

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to biological targets.

- In Vitro Assays : MTT cytotoxicity testing ensures selectivity (>10-fold difference between IC50 for pathogens vs. mammalian cells) .

How do researchers resolve challenges in crystallizing thiadiazole derivatives for X-ray studies?

Q. Crystallization Techniques :

- Solvent Screening : Slow evaporation from DMF/water mixtures yields single crystals suitable for diffraction .

- Twinned Data Refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, common in monoclinic systems .

Example :

A nickel(II) complex with bis(pyridyl)thiadiazole ligands crystallized in space group P21/c (β = 93.141°), with SHELX refinement resolving disorder in azide ligands .

What safety protocols are critical when handling thiadiazole derivatives?

Q. Hazard Mitigation :

- Toxicity : Derivatives like sodium 4,4'-thiadiazole-dibenzoate are classified as H410 (toxic to aquatic life). Use fume hoods and avoid aqueous waste release .

- Thermal Risks : Decomposition above 300°C releases H2S; TGA-MS monitoring is advised .

First Aid :

Immediate rinsing with ethanol (for dermal contact) and medical consultation for inhalation exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.